molecular formula C7H7NO3 B1607295 Methyl 5-formyl-1H-pyrrole-3-carboxylate CAS No. 5910-05-4

Methyl 5-formyl-1H-pyrrole-3-carboxylate

Cat. No.: B1607295
CAS No.: 5910-05-4
M. Wt: 153.14 g/mol
InChI Key: YXBYTBKDUXJEPP-UHFFFAOYSA-N
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Description

Methyl 5-formyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with the molecular formula C7H7NO3. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a formyl group (-CHO) at the 5-position and a carboxylate ester group (-COOCH3) at the 3-position of the pyrrole ring. It is commonly used in organic synthesis and has various applications in medicinal chemistry and material science.

Biochemical Analysis

Biochemical Properties

Methyl 5-formyl-1H-pyrrole-3-carboxylate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as a substrate or inhibitor. The nature of these interactions can vary, with some enzymes being activated or inhibited by the presence of this compound. For example, it may interact with oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions, affecting the overall metabolic flux within cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the production and utilization of energy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Additionally, long-term exposure to this compound can result in adaptive responses in cells, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular function, such as enhancing antioxidant defenses or improving metabolic efficiency. At high doses, this compound can exhibit toxic or adverse effects, including oxidative stress, cellular damage, and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the levels of key metabolites, such as NADH and ATP, by modulating the activity of enzymes involved in energy production and utilization. This compound may also influence the balance between anabolic and catabolic processes, impacting the overall metabolic state of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, it may be transported into mitochondria, where it can impact mitochondrial function and energy production. The distribution of this compound within different cellular compartments is crucial for understanding its overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum or Golgi apparatus, affecting protein processing and trafficking .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-formyl-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst. Another method involves the Vilsmeier-Haack reaction, where a pyrrole derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-formyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles in the presence of catalysts or under specific reaction conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Electrophiles such as halogens, alkylating agents, and acylating agents.

Major Products:

    Oxidation: Methyl 5-carboxy-1H-pyrrole-3-carboxylate.

    Reduction: Methyl 5-hydroxymethyl-1H-pyrrole-3-carboxylate.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 5-formyl-1H-pyrrole-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Comparison with Similar Compounds

Methyl 5-formyl-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:

    Methyl 5-carboxy-1H-pyrrole-3-carboxylate: This compound has a carboxylic acid group instead of a formyl group, which may alter its reactivity and biological activity.

    Methyl 5-hydroxymethyl-1H-pyrrole-3-carboxylate: This compound has a hydroxymethyl group instead of a formyl group, which may affect its solubility and chemical properties.

    Methyl 5-bromo-1H-pyrrole-3-carboxylate: This compound has a bromine atom at the 5-position, which can influence its reactivity in substitution reactions.

The uniqueness of this compound lies in its specific functional groups and their positions on the pyrrole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-formyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)5-2-6(4-9)8-3-5/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBYTBKDUXJEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342151
Record name Methyl 5-formylpyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5910-05-4
Record name Methyl 5-formylpyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.6 g (27 millimoles) of 2-cyanopyrrole-4-carboxylic acid methyl ester, 17 g of Raney nickel, and 450 ml of 75% formic acid are introduced, in a flask, into an oil bath preheated to 120° C. and made to react for one hour. Subsequently, the mixture is poured into 1 liter of ice water and repeatedly extracted with ether. After drying and concentration of the ether phase, 1.4 g (36% of theory) of 2-formylpyrrole-4-carboxylic acid methyl ester is obtained, mp 126° C.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
17 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of N-((1H-pyrrol-2-yl)methylene)-N-methylmethanaminium chloride (45.0 g, 0.279 mol), aluminum trichloride (83.7 g, 0.63 mol) in DCE (90 mL) under nitrogen was added 2,2,2-trichloroacetyl chloride (32.4 mL, 0.093 mol). The mixture was heated to reflux for 4 h. After cooled to rt, MeOH (100 mL) was added followed by sodium methoxide solution [prepared with sodium (45.0 g, 1.98 mol) and MeOH (180 mL)]. The resulting mixture was then stirred at rt for 2 h. The solvent was then removed and the resulting residue was dissolved in water (100 mL), neutralized with 1 N HCl, and extracted with EtOAc (3×400 mL). The combined organic phases were washed with brine, dried, and concentrated to give methyl 5-formyl-1H-pyrrole-3-carboxylate (30.0 g, 60%). 1H NMR (DMSO-d6, 400 MHz) δ 12.62 (s, 1H), 9.48 (s, 1H), 7.66 (s, 1H), 7.30 (s, 1H), 3.67 (s, 3H).
Name
N-((1H-pyrrol-2-yl)methylene)-N-methylmethanaminium chloride
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
83.7 g
Type
reactant
Reaction Step One
Quantity
32.4 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
180 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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